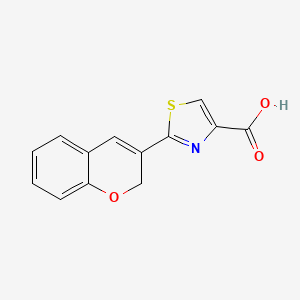
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of chromene and thiazole rings. Chromene is known for its presence in various natural products and pharmaceuticals, while thiazole is a versatile moiety found in many biologically active compounds. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid typically involves the condensation of a chromene derivative with a thiazole precursor. One common method is the reaction of 3-formylchromone with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or methanol as the solvent, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects . Additionally, the chromene moiety can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2H-Chromen-3-yl)thiazole-5-carboxylic acid
- 2-(2H-Chromen-3-yl)thiazole-4-carboxamide
- 2-(2H-Chromen-3-yl)thiazole-4-carboxylate
Uniqueness
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid is unique due to its specific combination of chromene and thiazole rings, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H9NO3S |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
2-(2H-chromen-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3S/c15-13(16)10-7-18-12(14-10)9-5-8-3-1-2-4-11(8)17-6-9/h1-5,7H,6H2,(H,15,16) |
Clave InChI |
FXCCUQCKEJLQSU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)
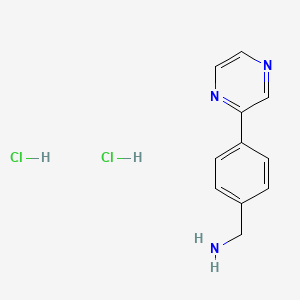
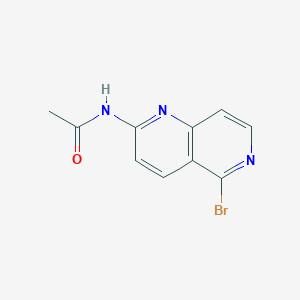
![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)
![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
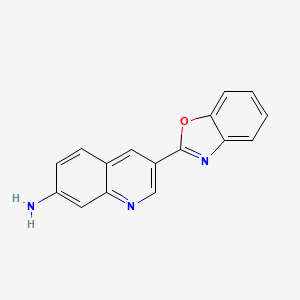





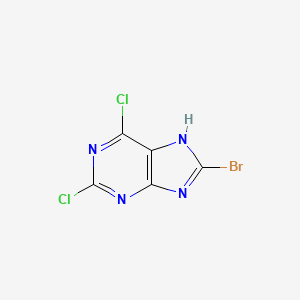
![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)

